physicochemical properties of 2,3,5-trimethylbenzoquinone
physicochemical properties of 2,3,5-trimethylbenzoquinone
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,5-Trimethylbenzoquinone
Introduction
2,3,5-Trimethyl-1,4-benzoquinone (TMQ), a substituted p-benzoquinone, is a molecule of significant industrial and research interest. Its primary prominence stems from its role as a key intermediate in the total synthesis of α-tocopherol, the most biologically active form of Vitamin E.[1][2] The efficiency of Vitamin E synthesis and the purity of the final product are intrinsically linked to the well-characterized and controlled properties of TMQ. Beyond this principal application, the redox-active quinone moiety makes it a valuable building block in the synthesis of various organic compounds and a subject of study in electrochemistry.
This guide provides a comprehensive exploration of the core , designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties, the rationale behind procedural choices, and the implications of these characteristics for practical application.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.
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Common Name: 2,3,5-Trimethylbenzoquinone
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Synonyms: Trimethylquinone, p-Pseudocumoquinone, TMQ[3]
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CAS Number: 935-92-2[4]
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Molecular Formula: C₉H₁₀O₂[4]
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Molecular Weight: 150.17 g/mol [3]
The molecular architecture of TMQ features a cyclohexadiene-1,4-dione ring substituted with three methyl groups at the 2, 3, and 5 positions. This substitution pattern is critical to its chemical behavior and its utility as a precursor to the chroman ring of tocopherol.
Caption: Chemical structure of 2,3,5-Trimethyl-1,4-benzoquinone.
Section 2: Core Physicochemical Properties
The physical state and solubility of TMQ dictate its handling, reaction conditions, and purification strategies. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Light yellow to orange powder or crystals | [3][4] |
| Melting Point | 29 - 36 °C | [3][4] |
| Boiling Point | 211.7 °C (estimated, at 760 mmHg); 53 °C (at 53.3 Pa) | [3][4] |
| Density | ~0.982 g/cm³ (rough estimate) | [3][4] |
| Solubility | Soluble in acetone | [3][4] |
| Storage | 2-8°C, under inert atmosphere | [3][4] |
Expert Insights on Property Variation:
The observed range in melting point (29-36 °C) is not uncommon for a compound with a relatively low melting point and can be attributed to minor impurities or different crystalline polymorphs. For high-purity applications, such as in drug development, it is crucial to use a highly purified grade of TMQ, where the melting point should be sharp and at the higher end of this range. The low boiling point under vacuum highlights its ability to be purified via vacuum distillation, although its tendency to volatilize with water vapor is also noted.[4]
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
¹H NMR Analysis: The proton NMR spectrum provides definitive confirmation of the substitution pattern.
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¹H NMR (300 MHz, CDCl₃): A signal at δ 6.54 (singlet, 1H) corresponds to the lone vinyl proton on the quinone ring. A multiplet observed between δ 1.92-2.12 (9H) is characteristic of the three distinct methyl groups attached to the ring.[5]
Expected ¹³C NMR Analysis: Based on the structure, the following signals are anticipated in a proton-decoupled ¹³C NMR spectrum:
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Carbonyl Carbons (C=O): Two signals in the downfield region, typically ~187-188 ppm.
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Olefinic Carbons (C=C): Four signals corresponding to the ring carbons, with those bearing methyl groups appearing at different chemical shifts than the one bearing a hydrogen.
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Methyl Carbons (-CH₃): Three distinct signals in the aliphatic region, typically ~12-20 ppm.
Protocol: Acquiring a ¹H NMR Spectrum of TMQ
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Sample Preparation: Accurately weigh ~5-10 mg of TMQ and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and provides a clean spectral window.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.
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Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
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Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals to determine the relative number of protons. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) if added.
Caption: Two-step electrochemical reduction of a p-benzoquinone.
Protocol: Determination of Redox Potential by Cyclic Voltammetry (CV) Cyclic voltammetry is the premier technique for investigating the redox properties of electroactive species.
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Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent like acetonitrile. Causality: The supporting electrolyte is necessary to ensure conductivity of the solution, while an aprotic solvent prevents protonation of the reduced species, allowing the individual one-electron steps to be observed.
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Analyte Solution: Dissolve a small, known concentration of TMQ (typically 1-5 mM) in the electrolyte solution.
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Cell Assembly: Assemble a three-electrode electrochemical cell:
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Working Electrode: A glassy carbon or platinum electrode.
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Reference Electrode: A stable reference, such as Ag/AgCl or a saturated calomel electrode (SCE).
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Counter Electrode: A platinum wire or graphite rod.
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Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
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Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value (e.g., 0 V) to a negative potential sufficient to encompass both reduction waves (e.g., -2.0 V) and then back to the starting potential. The scan rate typically ranges from 50 to 200 mV/s.
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Data Analysis: The resulting voltammogram will show two reversible or quasi-reversible waves. The formal potential for each redox couple (E°₁ and E°₂) can be estimated as the midpoint between the anodic and cathodic peak potentials for that wave.
Section 5: Synthesis and Purity Assessment
The quality of TMQ is dictated by its synthesis and purification. Modern methods prioritize efficiency and the minimization of hazardous byproducts. [6] Synthesis Overview: TMQ is most commonly produced via the catalytic oxidation of 2,3,6-trimethylphenol (TMP). [1][7]Various catalytic systems have been developed, including copper(II) halide catalysts in biphasic systems and methods using greener oxidants like hydrogen peroxide. [8][9][10]The choice of catalyst and reaction medium is critical for achieving high selectivity and minimizing the formation of chlorinated byproducts. [6][8]
Caption: Generalized workflow for the synthesis of TMQ.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of TMQ and quantifying any related impurities.
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Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water. Filter and degas the mobile phase before use.
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Column Selection: A reverse-phase C18 column is well-suited for separating TMQ from its potential impurities.
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Standard Preparation: Prepare a series of standard solutions of a high-purity TMQ reference standard at known concentrations to create a calibration curve.
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Sample Preparation: Prepare a sample solution of the TMQ to be tested at a concentration that falls within the range of the calibration curve.
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Instrument Setup:
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Column: C18, 5 µm, 4.6 x 250 mm (or similar).
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Mobile Phase: Isocratic (e.g., 70:30 Acetonitrile:Water) or a gradient program.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector set to a wavelength where TMQ has a strong absorbance (e.g., ~255 nm).
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Injection Volume: 10 µL.
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Analysis: Inject the standards and the sample. The purity of the sample is determined by comparing the area of the TMQ peak to the total area of all peaks in the chromatogram (Area % method). The concentration can be quantified using the calibration curve.
Conclusion
2,3,5-Trimethylbenzoquinone is a deceptively simple molecule with a rich and important set of physicochemical properties. Its thermal characteristics, solubility, spectroscopic fingerprints, and electrochemical behavior are all critical parameters that influence its synthesis, purification, handling, and application. A thorough understanding of these properties, grounded in robust experimental methodology, is essential for any scientist or researcher utilizing this key intermediate in the fields of synthetic chemistry and drug development.
References
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ResearchGate. (n.d.). Study on the Synthesis of 2,3,5-Trimethyl-1,4-Benzoquinone by an RSR+STR Tandem Process. Retrieved from ResearchGate. [Link]
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ChemBK. (2024). 2,3,5-trimethyl-p-benzoquinone. Retrieved from ChemBK. [Link]
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Yerramreddy, T. R., et al. (2019). An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. Journal of Chemical Research, 43(11-12), 565-568. [Link]
- Google Patents. (n.d.). US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol.
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ResearchGate. (n.d.). Synthesis of 2,3,5-trimethyl-1,4-benzoquinone via catalytic oxidation of 2,3,6-trimethylphenol with CuCl2 and FeCl3. Retrieved from ResearchGate. [Link]
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Grebennikova, O.V., et al. (2020). Clean Production of 2,3,5-Trimethylhydroquinone Using Peroxidase-Based Catalyst. Chemical Engineering Transactions, 81, 781-786. [Link]
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Chemsrc. (2025). 2,3,5-Trimethyl-1,4-benzenediol. Retrieved from Chemsrc. [Link]
- Google Patents. (n.d.). US3956346A - Process for the preparation of trimethyl-benzoquinone.
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Galano, A., et al. (2011). Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones. Molecules, 16(10), 8433-8446. [Link]
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Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Orbital: The Electronic Journal of Chemistry, 10(6), 433-446. [Link]
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Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from Japan Environment Agency. [Link]
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ResearchGate. (n.d.). Oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylbenzoquinone with aqueous hydrogen peroxide in the presence of spinel CuCo2O4. Retrieved from ResearchGate. [Link]
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Kholdeeva, O. A., et al. (2007). Highly efficient production of 2,3,5-trimethyl-1,4-benzoquinone using aqueous H₂O₂ and grafted Ti(IV)/SiO₂ catalyst. Green Chemistry, 9(7), 731-733. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Integrity of 2,3,5-Trimethylbenzoquinone: Ensuring Purity in Production. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]
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